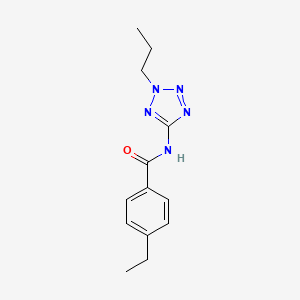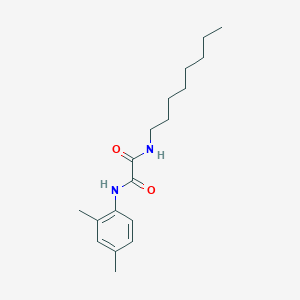
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide, also known as DCPA, is a pre-emergent herbicide that is commonly used to control weeds in agricultural fields, golf courses, and residential lawns. DCPA has been in use for several decades and is known for its effectiveness in controlling a variety of weed species.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its herbicidal properties and its effects on the environment. Research has shown that 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is effective in controlling a wide range of weed species, including annual grasses, broadleaf weeds, and sedges. It has been used in a variety of agricultural crops, including corn, soybeans, and wheat, as well as in turfgrass and ornamental plants.
Mécanisme D'action
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide works by inhibiting the growth of weed seedlings. It prevents the synthesis of lipids, which are essential for the growth and development of plants. 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is absorbed by the roots of the weed seedlings and translocated to the growing points, where it inhibits the growth of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have minimal toxicity to humans and animals. It is rapidly degraded in the environment and does not accumulate in the food chain. However, 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide can have negative effects on non-target plants, such as ornamental plants and trees, if it is not applied correctly.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a useful tool for studying the effects of herbicides on plant growth and development. It is easy to apply and has a well-defined mode of action. However, 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is not suitable for all types of experiments, and its effectiveness can vary depending on the weed species and environmental conditions.
Orientations Futures
There are several areas of research that could benefit from further study of 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide. These include:
1. Development of new formulations of 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide that are more effective and have fewer negative effects on non-target plants.
2. Study of the effects of 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide on soil microorganisms and the soil ecosystem.
3. Investigation of the potential use of 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide as a tool for studying the mechanisms of lipid synthesis in plants.
4. Study of the potential effects of 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide on the growth and development of crops and non-target plants.
Conclusion:
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a pre-emergent herbicide that has been used for several decades to control weeds in agricultural fields, golf courses, and residential lawns. It is effective in controlling a wide range of weed species and has minimal toxicity to humans and animals. 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide works by inhibiting the growth of weed seedlings by preventing the synthesis of lipids. While 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a useful tool for studying the effects of herbicides on plant growth and development, there is still much to be learned about its potential effects on non-target plants and the environment. Further research is needed to fully understand the benefits and limitations of 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-8-7-17-13(21-8)18-12(19)14(2,3)20-11-5-4-9(15)6-10(11)16/h4-7H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBLNTZIKJTLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)(C)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine](/img/structure/B4854956.png)
![methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4854960.png)

![N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide](/img/structure/B4854970.png)

![(3-ethoxy-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B4854981.png)
![2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4854983.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)glycinamide](/img/structure/B4854995.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4855006.png)
![2-(3-oxodecahydro-2-quinoxalinyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4855014.png)
![6-benzyl-2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4855020.png)
![7-[chloro(difluoro)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4855033.png)
![2,4-dichloro-6-{[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4855036.png)